Results: RKO spheroids (with Adavivint) showed reduced 5FU-induced cell death, while SW620 spheroids (metastatic derivative of SW480 cells) displayed the highest resistance to death and regrowth ability after 5FU treatment. Adavivint combined with 5FU induced survival of a small cell subpopulation that could recover and re-grow after treatment .
Field: Various: Adavivint is being investigated in several clinical trials for different indications. For more details, refer to the ongoing trials listed on TrialBulletin.com .
Adavivint, also known by its chemical identifier SM04690, is a small molecule that acts as an inhibitor of the Wnt signaling pathway, particularly targeting the β-catenin-dependent signaling cascade. The compound has a molecular formula of C29H24FN7O and a molecular weight of approximately 485.55 g/mol . It is designed to disrupt the interaction between Wnt ligands and their receptors, thereby inhibiting the downstream signaling that leads to cellular proliferation and survival, which are critical in various cancers, especially gastrointestinal malignancies .
Adavivint inhibits the canonical Wnt signaling pathway by targeting CDC-like kinase 2 (CLK2) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). These kinases phosphorylate specific proteins involved in Wnt signaling, and by inhibiting them, Adavivint disrupts the downstream effects of the pathway. Notably, it acts downstream of β-catenin, a key player in Wnt signaling [].
Adavivint exhibits significant biological activity as a Wnt pathway inhibitor. In preclinical studies, it has shown promise in reducing clonogenicity and cancer stem cell marker expression in various cancer cell lines, indicating its potential to target cancer stem cells effectively . The inhibition of Wnt signaling by Adavivint can lead to decreased tumor growth and metastasis in models of gastrointestinal cancer .
The synthesis of Adavivint involves several chemical steps that typically include the formation of key intermediates followed by coupling reactions to produce the final compound. Although detailed synthetic pathways are proprietary or not widely published, it generally involves organic synthesis techniques such as condensation reactions, cyclization, and purification processes like chromatography to achieve high purity levels necessary for biological testing .
Adavivint is primarily being investigated for its applications in oncology, particularly for treating gastrointestinal cancers where aberrant Wnt signaling plays a pivotal role. Its ability to inhibit cancer stem cell properties makes it a candidate for combination therapies aimed at improving treatment outcomes in resistant tumors . Additionally, its role in modulating Wnt signaling may have implications in regenerative medicine and tissue engineering.
Interaction studies involving Adavivint focus on its effects on various cellular pathways influenced by Wnt signaling. Research indicates that Adavivint can modulate the expression of key markers associated with cancer stem cells, such as CD133, without affecting other markers like Lgr5 and CD44v6 . These studies highlight its specificity and potential for targeted therapy in cancers driven by Wnt pathway dysregulation.
Adavivint shares structural and functional similarities with other Wnt pathway inhibitors. Below is a comparison with selected compounds:
Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
---|---|---|---|
Lorecivivint | C27H31N5O4 | Inhibits β-catenin signaling | Developed for osteoarthritis |
ICG-001 | C20H20N2O3 | Disrupts β-catenin/TCF interaction | Focused on colorectal cancer |
XAV939 | C22H24N2O4S | Inhibits tankyrase activity | Dual role in Wnt inhibition |
Adavivint is unique due to its specific targeting of gastrointestinal cancers and its effectiveness in reducing cancer stem cell populations, which distinguishes it from other inhibitors that may not have this specificity or application focus.